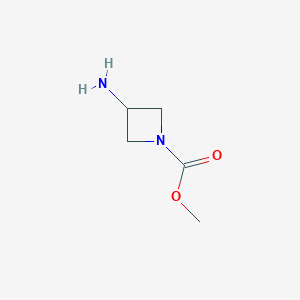

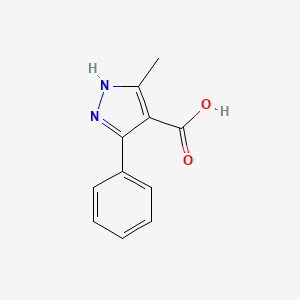

1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Übersicht

Beschreibung

The compound is a derivative of 4-methoxybenzyl alcohol and 1H-1,2,3-triazole-4-carboxylic acid. 4-Methoxybenzyl alcohol is used in organic synthesis . 1H-1,2,3-triazole is a class of azoles which are heterocyclic compounds with nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds often involves the use of protecting groups. For instance, the 4-methoxybenzyl (PMB) ester is known as an inexpensive “workhorse” protecting group. This ester may be readily introduced in high yield under a number of mild reaction conditions .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. For example, 4-methoxybenzyl chloride (PMB-Cl) is used in providing protected phenolic ether intermediates for organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, 4-methoxybenzyl alcohol has a flash point of 146 °C / 294.8 °F .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is often found in molecules with significant biological activity, making it a valuable precursor in drug development .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. It can undergo various chemical reactions, including nucleophilic substitution and coupling reactions, to yield a diverse array of organic products .

Material Science

In material science, 1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid can be used to modify the surface properties of materials. This can enhance the interaction with other substances, which is crucial in the development of new materials with specific characteristics .

Catalysis

The triazole ring present in the compound can act as a ligand in catalytic systems. It can coordinate with metals to form catalysts that are used in various chemical transformations, including oxidation and reduction reactions .

Biological Studies

Due to its potential biological activity, this compound can be used in biological studies to explore its interaction with enzymes and receptors. This can lead to the discovery of new biological pathways or therapeutic targets .

Analytical Chemistry

In analytical chemistry, derivatives of 1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid can be used as standards or reagents in chromatography and spectrometry. This helps in the quantification and identification of substances in complex mixtures .

Safety and Hazards

Wirkmechanismus

Target of Action

The compound 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a multi-target directed ligand (MTDL) designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets, leading to significant changes in their activity. It prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The modulation of these pathways contributes to the compound’s therapeutic effects.

Pharmacokinetics

Similar compounds have been shown to be rapidly absorbed into the systemic circulation, reaching maximum concentration within a short time following administration

Result of Action

The compound’s action results in molecular and cellular effects that are beneficial in the context of Alzheimer’s Disease. It prevents the formation of amyloid beta (Aβ), a key feature of AD pathophysiology . It also reduces the levels of phosphorylated tau, another hallmark of the disease .

Eigenschaften

IUPAC Name |

1-[(4-methoxyphenyl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-17-9-4-2-8(3-5-9)6-14-7-10(11(15)16)12-13-14/h2-5,7H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVCZGZVFJWZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594453 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid | |

CAS RN |

4916-13-6 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369833.png)

![4-Chloro-2-methylthieno[3,2-c]pyridine](/img/structure/B1369845.png)

![Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate](/img/structure/B1369852.png)